Superior P-gp Efflux Inhibition Potency Compared to Verapamil
In a rhodamine 123 (R123) efflux assay using ABCB1-transfected mouse T-lymphoma cells (L5178Y-MDR), P-gp modulator 3 (Compound 37) demonstrated substantially higher activity than the classical P-gp inhibitor verapamil. At the highest tested concentration, it was over six-fold more potent [1].
| Evidence Dimension | Fluorescence Activity Ratio (FAR) for R123 Efflux |
|---|---|
| Target Compound Data | FAR = 18.70 at 2 µM; FAR = 62.09 at 20 µM |
| Comparator Or Baseline | Verapamil: FAR = 9.66 at 20 µM |
| Quantified Difference | At 20 µM, P-gp modulator 3 is 6.4-fold more active (62.09 vs 9.66). At 2 µM, its activity (18.70) is nearly double that of verapamil at a 10x higher concentration. |
| Conditions | ABCB1-transfected mouse T-lymphoma (L5178Y-MDR) cells; R123 accumulation assay |
Why This Matters
For researchers studying MDR reversal, P-gp modulator 3 offers significantly greater potency, enabling effective P-gp inhibition at lower concentrations and potentially reducing off-target effects associated with high-dose verapamil.
- [1] Ferreira RJ, Gajdács M, Kincses A, Spengler G, dos Santos DJVA, Ferreira MJU. Nitrogen-containing naringenin derivatives for reversing multidrug resistance in cancer. Bioorg Med Chem. 2020 Dec 1;28(23):115798. doi: 10.1016/j.bmc.2020.115798. Data from Table 2. View Source
